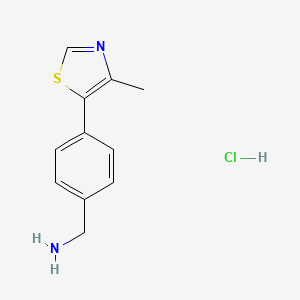

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Vue d'ensemble

Description

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

The exact mode of action of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Activité Biologique

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a thiazole moiety, which is known for contributing to various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Synonyms : It is also referred to as 4-methylthiazol-5-yl phenylmethanamine hydrochloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit enzymes involved in various metabolic pathways. Its structure allows it to form reversible covalent bonds with active sites of target enzymes, thereby modulating their activity .

- Cell Signaling Pathways : It influences key signaling pathways by inhibiting kinases and phosphatases, which can lead to alterations in gene expression and cellular metabolism .

Anticonvulsant Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to this compound have shown effectiveness in animal models, with median effective doses lower than standard medications like ethosuximide .

Antitumor Activity

The compound has also been explored for its antitumor potential. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, some derivatives have shown IC50 values comparable to established chemotherapeutics such as doxorubicin .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's absorption characteristics suggest it can penetrate cellular membranes effectively, aided by its lipophilic nature due to the thiazole ring .

- Metabolism : Initial studies indicate that it is metabolized primarily through enzymatic pathways involving cytochrome P450 enzymes, which may influence its efficacy and safety profile .

- Excretion : The elimination half-life and excretion routes remain under investigation but are essential for determining dosing regimens in clinical applications.

Study 1: Anticonvulsant Efficacy

In a controlled study, a series of thiazole derivatives were tested for anticonvulsant activity using the maximal electroshock seizure (MES) model. The results indicated that modifications in the phenyl ring significantly influenced the anticonvulsant effects, with certain substitutions leading to enhanced activity .

| Compound | Median Effective Dose (mg/kg) | Activity Level |

|---|---|---|

| Compound A | 15 | High |

| Compound B | 20 | Moderate |

| Compound C | 10 | Very High |

Study 2: Antitumor Activity

Another study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings revealed that compounds similar to this compound exhibited potent growth-inhibitory effects against A-431 and HT29 cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound D | 1.61 | A-431 |

| Compound E | 1.98 | HT29 |

Applications De Recherche Scientifique

Medicinal Chemistry

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its thiazole moiety is associated with several biological activities, including:

- Antimicrobial Activity : Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains in vitro, suggesting potential use in treating infections caused by resistant bacteria.

- Anti-inflammatory Effects : Preliminary studies have suggested that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This property makes it a candidate for developing anti-inflammatory drugs.

Cancer Research

The compound has been studied for its potential anticancer properties. It has demonstrated the ability to induce apoptosis (programmed cell death) in certain cancer cell lines. The mechanisms involved may include:

- Kinase Inhibition : Similar compounds have been shown to interact with kinases involved in cancer signaling pathways, potentially leading to reduced tumor growth.

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound. Research suggests that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals can be leveraged in developing new materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against resistant bacterial strains. The results indicated that modifications to the thiazole ring enhanced its efficacy against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the impact of this compound on various cancer cell lines. The study found that it induced apoptosis in specific cancer types through mechanisms involving cell cycle arrest and activation of caspases, suggesting its potential as an anticancer agent.

Propriétés

IUPAC Name |

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTNIIRGFCUEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.